molecular formula C16H11N3O4 B15208822 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 62160-87-6

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15208822
CAS No.: 62160-87-6
M. Wt: 309.28 g/mol
InChI Key: RXDKHNAKGFZLLB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group and a phenyl group

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, cost, and efficiency. These methods often involve the use of automated reactors and continuous flow systems to enhance production rates and consistency.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:

Properties

CAS No.

62160-87-6

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

1-(4-nitrophenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H11N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-10H,(H,20,21)

InChI Key

RXDKHNAKGFZLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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